

4-(3-Methoxypropoxy)benzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 4-(3-Methoxypropoxy)benzaldehyde

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An In-depth Technical Guide to 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde, a compound of interest to researchers, scientists, and professionals in drug development. This document includes key molecular data, a hypothetical experimental workflow, and a conceptual signaling pathway relevant to its potential application in drug discovery.

Core Molecular Data

The fundamental molecular and physical properties of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde are summarized below. This data is essential for experimental design, analytical method development, and computational modeling.

Property	Value	Citations
Molecular Formula	C ₁₂ H ₁₆ O ₄	[1][2][3][4]
Molecular Weight	224.25 g/mol	[1][2][3][5][6]
CAS Number	172900-75-3	[1][5][7]
Density	1.1 ± 0.1 g/cm ³	[5][6]
Boiling Point	341.9 ± 27.0 °C at 760 mmHg	[5][6]
Topological Polar Surface Area (TPSA)	44.76 Å ²	[1]
LogP	1.923	[1]
Hydrogen Bond Acceptors	4	[1]
Rotatable Bonds	7	[1][6]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde from a peer-reviewed journal is not readily available in the public domain, a general synthetic approach can be inferred from related patent literature. The synthesis generally involves the reaction of a precursor molecule, such as isovanillin, with a suitable methoxypropoxy-containing reagent under alkaline conditions.

A patent describes a multi-step preparation method for a related compound, 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole, which is a key intermediate for Rabeprazole Sodium[8]. The initial step of this patented synthesis involves the reaction of 2,3-Dimethyl-4-nitropyridine-N-oxide with 3-methoxypropanol in the presence of a base like potassium carbonate in a solvent such as DMF[8]. This suggests that a similar nucleophilic aromatic substitution reaction could be employed for the synthesis of the target molecule.

For analytical characterization, standard methods such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight

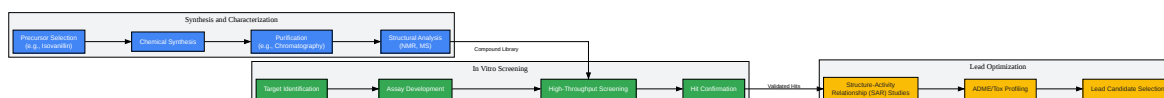
confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation would be employed[8].

Potential Applications in Drug Discovery

Benzaldehyde derivatives have been investigated for various therapeutic applications, including their potential as anticancer agents[9]. Some studies have explored benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a target in cancer therapy[10]. Furthermore, benzaldehyde has been shown to act as a drug absorption promoter by increasing membrane permeability[11]. The unique substitution pattern of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde makes it an interesting candidate for further investigation in these and other therapeutic areas.

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for the initial stages of a drug discovery project involving a novel benzaldehyde derivative like 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde.

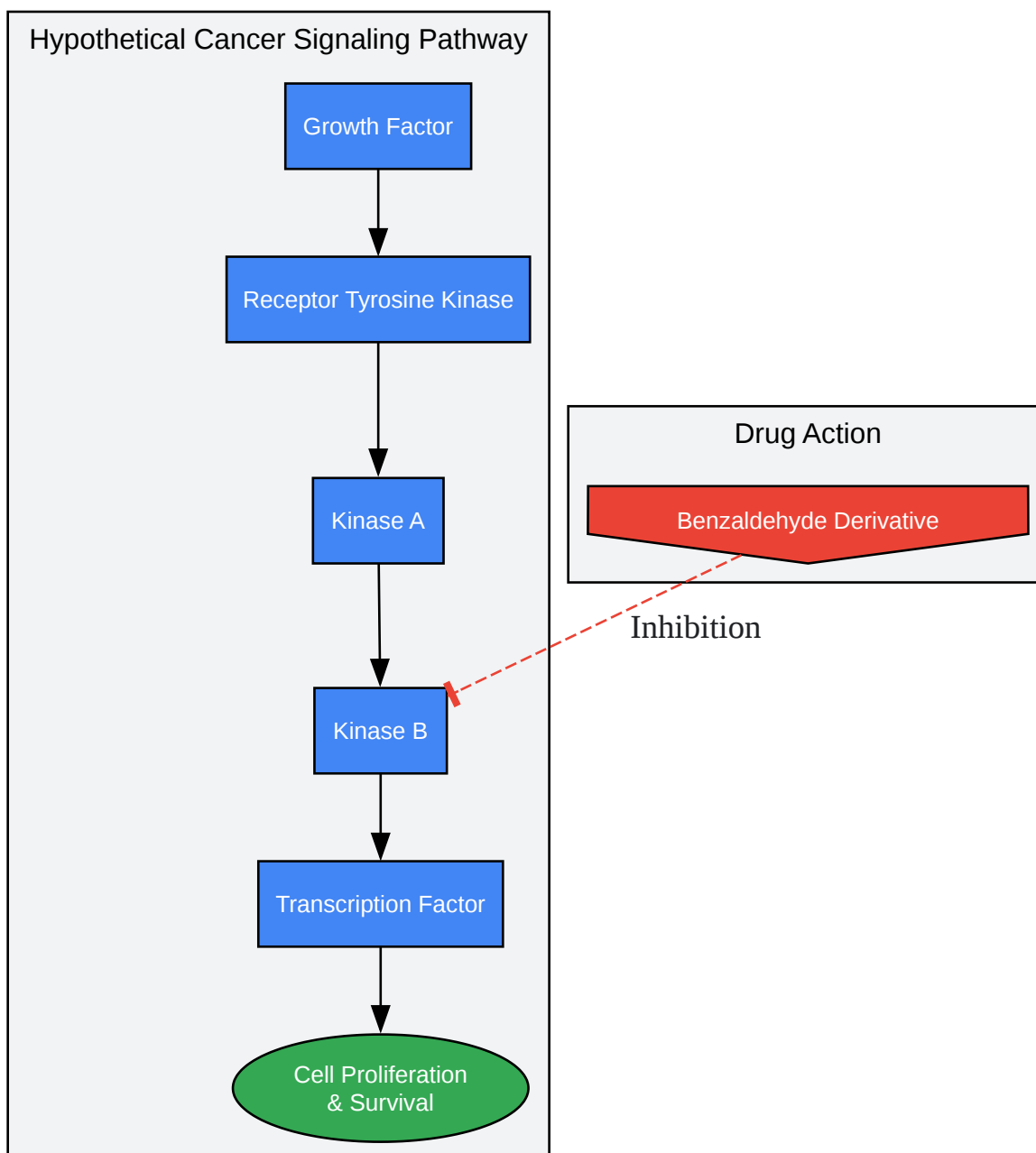


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Caption: A conceptual workflow for drug discovery.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism by which a derivative of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde could interfere with a cancer-related signaling pathway. This is a conceptual representation and would require experimental validation.



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Caption: Hypothetical inhibition of a signaling pathway.

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